Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-2-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOMIGLBPEIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657411 | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-98-1 | |
| Record name | B-Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, particularly its derivative (1S)-1,7,7-trimethylthis compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with a boronic acid functional group (B(OH)₂), which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Molecular Formula: C₇H₁₁B O₂
Molecular Weight: 180.05 g/mol
Biological Activity
Research indicates that the bicyclic framework of this compound contributes to its ability to interact with various biological targets, particularly in the context of drug discovery:
- Binding Affinity : The boronic acid group allows the compound to selectively bind to carbohydrates and glycoproteins, which is crucial for applications in biomolecular recognition.
- Inhibition Studies : Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in inflammatory responses, such as IRAK4 and TAK1, which are key players in the IL-1β/TLR signaling pathway . This inhibition could lead to therapeutic effects in conditions characterized by excessive inflammation.
- Selectivity : The selectivity of these compounds for IRAK4 over TAK1 suggests potential applications in treating diseases where modulation of the immune response is beneficial .
Synthesis Methods
The synthesis of (1S)-1,7,7-trimethylthis compound typically involves:
- Starting Materials : Common precursors include bicyclic compounds and boron sources.
- Reaction Conditions : Conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity.
The synthesis process can be optimized using microwave-assisted techniques, which have shown improved yields compared to traditional methods .
Case Studies and Research Findings
Several studies have investigated the biological activity of bicyclo[2.2.1]hept derivatives:
Scientific Research Applications
Organic Synthesis
Borylation Reactions
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is utilized as a key reagent in borylation reactions, which are essential for the formation of carbon-boron bonds. These reactions facilitate the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of various aryl and alkenyl boronates, which serve as intermediates in cross-coupling reactions such as Suzuki-Miyaura coupling .
Table 1: Borylation Reaction Examples
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Aryl halides | THF, K2CO3 | 85 |
| Alkenes | DMSO, Pd catalyst | 75 |
| Alkynes | THF, Cu catalyst | 70 |
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. These compounds have been shown to inhibit specific kinases involved in cancer progression, such as IRAK4, making them candidates for targeted cancer treatments . The selectivity of these compounds allows for minimized side effects compared to traditional chemotherapeutics.
Case Study: IRAK4 Inhibition
In a preclinical study, this compound derivatives exhibited potent inhibition of IRAK4 with selectivity ratios significantly favoring IRAK4 over other kinases like TAK1. This selectivity is crucial for developing effective cancer therapies that target inflammatory pathways without affecting normal cellular functions .
Materials Science
Polymer Chemistry
this compound has found applications in polymer chemistry as a building block for synthesizing novel polymers with unique properties. Its ability to form cross-linked structures through boronate ester linkages enhances the mechanical strength and thermal stability of the resulting materials .
Table 2: Polymerization Applications
| Polymer Type | Properties Enhanced | Application Area |
|---|---|---|
| Boron-containing polymers | Increased thermal stability | Coatings and adhesives |
| Cross-linked networks | Improved mechanical strength | Structural materials |
Environmental Applications
Pesticide Development
The compound has also been explored in the development of environmentally friendly pesticides. Its structural features allow for modifications that enhance biological activity while reducing toxicity to non-target organisms . This aligns with the growing demand for sustainable agricultural practices.
Chemical Reactions Analysis
Diels-Alder Cycloaddition Reactions
The compound undergoes thermal [4+2] cycloadditions with dienes such as cyclopentadiene, forming bicyclo[2.2.1]heptane derivatives. Reaction outcomes depend on temperature, solvent, and additives like BHT (butylated hydroxytoluene), which mitigates decomposition at elevated temperatures .
Key Data: Thermal Diels-Alder Reactions with Cyclopentadiene
| Entry | Conditions | Yield (%) | endo/exo Ratio |
|---|---|---|---|
| 1 | Toluene, 150°C (MW, 1 h) | 96 | 35:65 |
| 6 | Toluene, 170°C, BHT (5 mol%), 5 h | 92 | 40:60 |
| 7 | Toluene, 170°C, BHT (5 mol%), 1 h | 96 | 35:65 |
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Stereoselectivity : Lower endo/exo ratios (e.g., 35:65) are attributed to thermodynamic equilibration under prolonged heating .
-
Reversibility : Reactions with aryl-substituted dienophiles (e.g., 1-phenylvinylboronic acid pinacol ester) are highly reversible, favoring retro-Diels-Alder pathways .
Example Tandem Reaction:
Substrate : Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Conditions :
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables palladium-catalyzed couplings with aryl/vinyl halides, forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex bicyclic frameworks for pharmaceuticals and materials.
General Mechanism:
-
Oxidative Addition : Pd⁰ reacts with aryl halide (R–X) to form Pdᴵᴵ complex.
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Transmetallation : Boronic acid transfers R' group to Pdᴵᴵ.
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Reductive Elimination : R–R' bond formation releases Pd⁰, closing the catalytic cycle.
Conditions :
-
Catalysts: Pd(PPh₃)₄, Pd(OAc)₂.
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Bases: K₂CO₃, Na₂CO₃.
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Solvents: DME, THF.
Oxidation:
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Reagents : H₂O₂, NaBO₃.
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Products : Boronic esters or borates.
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Example : Oxidation of the boronic acid group yields bicyclo[2.2.1]hept-2-en-2-ol derivatives .
Reduction:
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Reagents : LiAlH₄, NaBH₄.
-
Products : Boranes or borohydrides.
Computational Insights into Reactivity
DFT studies reveal:
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Asynchronicity : Transition states exhibit asynchronous bond formation, influenced by electronic effects from the boron atom .
-
Thermodynamic Control : Endo/exo selectivity for reactive dienophiles (e.g., 1a, 1h) is governed by reaction free energies rather than kinetic factors .
Key Computational Data:
| Dienophile | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | endo/exo (Calc.) |
|---|---|---|---|
| 1a | 22.1 | -5.8 | 35:65 |
| 1h | 18.9 | -8.2 | 10:90 |
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Reactivity and Stability: this compound is highly reactive in cross-coupling reactions but prone to hydrolysis, necessitating strict storage conditions . In contrast, its pinacol ester derivative (CAS 1219021-46-1) offers improved stability, making it preferable for long-term storage . Carboxylic acid esters (e.g., CAS 36897-94-6) exhibit thermal stability under controlled conditions, as evidenced by their use in quantum dot conjugation via norbornene-tetrazine cycloaddition .
Functional Group Diversity :
- Nitrile derivatives (e.g., CAS 95-11-4) introduce polarity, enabling applications in polymer science .
- Boronic acids are pivotal in Suzuki-Miyaura reactions, whereas carboxylic acids/esters (e.g., CAS 824-62-4) serve as intermediates in peptide synthesis or materials science .
Thermal and Chemical Behavior :
- Bicyclic esters like 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl-3-methylene-cyclopentane carboxylate (CAS: listed in ) decompose under prolonged heating, releasing volatile byproducts . Boronic acids, however, may decompose exothermically if mishandled .
Commercial Availability and Handling :
Preparation Methods
Hydroboration of Bicyclo[2.2.1]hept-2-ene
- Reagents: Borane (BH3) or diborane (B2H6) are commonly employed as hydroborating agents.
- Solvents: Aprotic, oxygen-free solvents such as tetrahydrofuran (THF) or diethyl ether are preferred to maintain reagent stability and prevent oxidation.
- Atmosphere: The reaction is conducted under inert atmosphere conditions (nitrogen or argon) to avoid moisture and oxygen interference.
- Temperature: Moderate temperatures, typically ranging from 0 °C to room temperature, are maintained to control the hydroboration rate and selectivity.
- Mechanism: The boron atom adds across the double bond of bicyclo[2.2.1]hept-2-ene in an anti-Markovnikov fashion, yielding the corresponding organoborane intermediate, which is subsequently oxidized or directly converted to the boronic acid.
Alternative Synthetic Approaches (From Related Bicyclic Ketones and Acids)
Although direct hydroboration is the most straightforward method, related bicyclic ketones and carboxylic acids can be transformed into boronic acid derivatives through multi-step sequences involving:
- Acylative decarboxylation of bicycloheptanecarboxylic acids using transition metal catalysts (e.g., iron powder, transition metal oxides) or strong acids (polyphosphoric acid, boron trifluoride) at elevated temperatures (~195–200 °C) to generate bicyclic ketones.
- Formation of organometallic intermediates such as Grignard reagents from bicyclic halides, followed by reaction with boron electrophiles to install the boronic acid moiety.
- Hydrogenation and purification steps to obtain the desired this compound with high purity.
Reaction Conditions and Purification Techniques
| Step | Conditions | Notes |
|---|---|---|
| Hydroboration | BH3 or B2H6 in THF or diethyl ether, inert atmosphere, 0–25 °C | Ensures selective addition to the double bond |
| Work-up | Oxidation or direct hydrolysis to boronic acid | Typically involves mild acidic or aqueous conditions |
| Purification | Recrystallization, chromatography | Removal of boron by-products and unreacted starting materials |
- Industrial scale preparations often utilize continuous flow reactors to enhance reaction efficiency and reproducibility.
- Purification is critical to achieve >95% purity, often by recrystallization from suitable solvents or chromatographic separation.
Detailed Research Findings and Data
The following table summarizes key experimental parameters and yields reported in literature and patents for the preparation of this compound and related bicyclic boronic acids:
| Parameter | Typical Value | Source/Notes |
|---|---|---|
| Borane equivalent | 1.0–1.2 eq. | Slight excess to ensure complete hydroboration |
| Reaction time | 1–3 hours | Dependent on temperature and scale |
| Temperature range | 0–25 °C | Controls regioselectivity and prevents side reactions |
| Solvent | THF or diethyl ether | Anhydrous and oxygen-free |
| Yield | 70–85% isolated | After purification |
| Purity | >95% by NMR and HPLC | Verified by spectroscopic methods |
| Catalyst (if any) | None typically needed for hydroboration | Catalyst used in related decarboxylation steps |
Analytical and Characterization Techniques
- Infrared Spectroscopy (IR): Characteristic boronic acid O–H stretching bands and bicyclic framework absorptions.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the bicyclic structure and boronic acid substitution.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Verifies boron content consistent with boronic acid functionality.
Summary of Preparation Methodology
| Preparation Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1. Hydroboration | Addition of borane to bicyclo[2.2.1]hept-2-ene | Inert atmosphere, THF, 0–25 °C | Organoborane intermediate |
| 2. Work-up | Hydrolysis or oxidation to boronic acid | Mild acidic aqueous conditions | This compound |
| 3. Purification | Recrystallization or chromatography | Suitable solvents (e.g., isopropyl alcohol) | Pure product (>95%) |
Notes on Industrial and Large-Scale Synthesis
- Industrial synthesis mirrors laboratory methods but uses automated systems and continuous flow reactors for scalability.
- Catalyst recycling and solvent recovery are implemented to improve sustainability.
- Quality control measures ensure batch-to-batch consistency, crucial for applications in asymmetric catalysis and pharmaceutical intermediates.
Q & A
What are the critical considerations for synthesizing Bicyclo[2.2.1]hept-2-en-2-ylboronic acid to achieve high purity?
The synthesis of this compound typically involves functionalization of the norbornene framework. While direct methods are not explicitly detailed in the evidence, analogous routes for related bicyclic boronic acids suggest using Suzuki-Miyaura coupling precursors or hydroboration of norbornene derivatives. Key purification steps include:
- Chromatographic separation to isolate the boronic acid from byproducts.
- Recrystallization in anhydrous solvents to minimize hydrolysis.
- HPLC analysis to confirm purity ≥97% (as specified in ).
Moisture control (<0.5%) is critical due to boronic acid’s hydrolytic sensitivity, necessitating inert-atmosphere handling .
How does the bicyclic structure influence the compound’s reactivity in cross-coupling reactions compared to linear boronic acids?
The norbornene scaffold imposes steric constraints and electronic effects:
- Steric hindrance may slow transmetallation steps in Suzuki-Miyaura reactions but enhance regioselectivity.
- Conjugated double bonds in the bicyclic system can stabilize transition states via π-orbital interactions.
Comparative studies with aryl boronic acids (e.g., phenylboronic acid) should include kinetic profiling under identical conditions (e.g., Pd catalysts, solvent polarity) to quantify rate differences .
What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks based on norbornene’s rigid structure (e.g., distinct bridgehead protons at δ 1.5–2.5 ppm).
- IR Spectroscopy : Confirm the B–O bond (stretch ~1340 cm⁻¹) and boronic acid hydroxyls (~3200 cm⁻¹).
- HPLC : Monitor purity (≥97%) and detect hydrolyzed byproducts (e.g., boroxines) .
How can researchers resolve contradictions in reported solvent-dependent reactivity?
Discrepancies may arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize boronate intermediates, while nonpolar solvents favor boronic acid aggregation.
- Moisture content : Trace water in solvents can hydrolyze the boronic acid, altering reactivity.
Methodological recommendations : - Standardize solvent drying protocols (e.g., molecular sieves).
- Compare reaction outcomes under rigorously anhydrous vs. ambient conditions .
What strategies enable functionalization of the bicyclic core without degrading the boronic acid group?
- Protection/deprotection : Use diethanolamine to form stable boronate esters during functionalization (e.g., halogenation at the double bond).
- Mild reaction conditions : Employ low temperatures (<0°C) and non-acidic catalysts to prevent B–C bond cleavage.
- Selective catalysis : Rhodium or iridium complexes for C–H activation without boronic acid interference .
How is this compound applied in polymer chemistry?
Its norbornene backbone facilitates ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. Applications include:
- Functionalized polymers : Incorporate boronic acid handles for post-polymerization modifications (e.g., sugar sensing).
- Cross-linked networks : Enhance thermal stability via boronate ester formation between polymer chains .
What are the optimal storage conditions to prevent degradation?
- Temperature : Store at –20°C in amber vials to mitigate light/heat-induced hydrolysis.
- Atmosphere : Argon or nitrogen headspace to exclude moisture.
- Solvent : Dissolve in dry THF or DCM for long-term stability .
How does this compound compare to saturated analogs in catalytic applications?
- Reactivity : The unsaturated norbornene derivative exhibits higher reactivity in Diels-Alder reactions due to strain relief.
- Electronic effects : Conjugation with the boronic acid group lowers LUMO energy, enhancing electrophilicity.
Controlled experiments with bicyclo[2.2.1]heptane-2-ylboronic acid (saturated analog) are recommended for direct comparison .
What methodologies are used to study its electronic effects on reactivity?
- DFT calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Kinetic isotope effects (KIE) : Probe rate-determining steps in cross-coupling reactions.
- In situ NMR : Monitor reaction intermediates (e.g., boronate-Pd complexes) .
How is this compound utilized in medicinal chemistry research?
While direct biological data is limited, its boronic acid moiety is leveraged in:
- Protease inhibition : Boronic acids reversibly bind serine hydrolases (e.g., proteasomes).
- Targeted drug delivery : Conjugation with norbornene-based polymers for pH-responsive release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
